Cytotoxic Potency in Human Cervical Carcinoma Cells (HeLa)
In a comparative study of six alkaloids against the HeLa human cervical carcinoma cell line, chelerythrine exhibited distinct cytotoxic potency compared to key analogs. The IC50 value for chelerythrine was determined to be 6.2 μg/mL, which is markedly different from the most potent analog in the same study, sanguinarine (IC50 = 0.8 μg/mL), and a common alternative, berberine (IC50 > 10.0 μg/mL) [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 6.2 μg/mL |
| Comparator Or Baseline | Sanguinarine: 0.8 μg/mL; Sanguilutine: 8.3 μg/mL; Chelilutine: 5.2 μg/mL; Coptisine: 2.6 μg/mL; Berberine: >10.0 μg/mL |
| Quantified Difference | Chelerythrine is 7.75-fold less potent than sanguinarine, but more potent than berberine. |
| Conditions | HeLa (human cervical carcinoma) cell line |
Why This Matters
This data demonstrates that chelerythrine possesses moderate, but specific, cytotoxicity that is clearly distinguishable from both the highly potent sanguinarine and the less potent berberine, allowing for more nuanced experimental design.
- [1] Slaninová I, Slanina J, Táborská E. Quaternary benzo[c]phenanthridine alkaloids—novel cell systems for testing their biological activities. Chem Listy. 2007;101(5):385-393. (Data cited from alljournals.cn). View Source
